Fenistil

Description

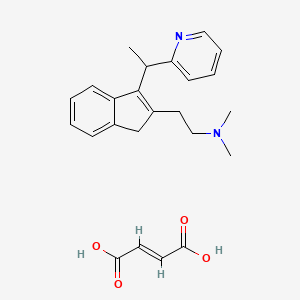

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H28N2O4 |

|---|---|

Molecular Weight |

408.5 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine |

InChI |

InChI=1S/C20H24N2.C4H4O4/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20;5-3(6)1-2-4(7)8/h4-10,12,15H,11,13-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

SWECWXGUJQLXJF-WLHGVMLRSA-N |

Isomeric SMILES |

CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Fenistil (Dimetindene Maleate): A Technical Guide to its Chemical Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimetindene maleate, commercially known as Fenistil, is a first-generation antihistamine of the alkylamine class. It functions as a selective H1 receptor antagonist, effectively mitigating allergic and pruritic conditions. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of dimetindene maleate. It includes detailed tables of quantitative data, descriptions of experimental protocols for its characterization, and visual representations of its mechanism of action and analytical workflows to support further research and development.

Chemical Structure and Identification

Dimetindene is a synthetic compound characterized by an indene core structure. It is used therapeutically as the maleate salt.

Chemical Name (IUPAC): (Z)-but-2-enedioic acid;N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine[1]

Stereochemistry: Dimetindene is a racemic mixture. The antihistaminic activity primarily resides in the (R)-(-)-enantiomer, while the (S)-(+)-enantiomer is a potent M2-selective muscarinic receptor antagonist.

Molecular Structure:

References

Fenistil (Dimetindene): A Technical Whitepaper on a First-Generation H1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimetindene, marketed as Fenistil, is a first-generation H1 antagonist belonging to the alkylamine class of antihistamines. It functions as a competitive inverse agonist at the histamine H1 receptor, effectively mitigating allergic and inflammatory responses. This document provides a comprehensive technical overview of dimetindene, encompassing its physicochemical characteristics, mechanism of action, pharmacokinetic and pharmacodynamic profiles, and clinical efficacy. Detailed experimental protocols for key in vitro and in vivo assays are provided, alongside a structured presentation of quantitative data to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear graphical representation of the underlying biological processes and research methodologies.

Introduction

Dimetindene is a well-established first-generation H1 antihistamine utilized for the symptomatic relief of various allergic conditions, including urticaria, allergic rhinitis, and pruritus associated with dermatoses and insect bites.[1][2] Its therapeutic effects are primarily mediated through the blockade of histamine H1 receptors. As a first-generation agent, it possesses the characteristic ability to cross the blood-brain barrier, which can lead to sedative effects, although it is considered to have a relatively low central nervous system impact compared to other drugs in its class. This whitepaper delves into the core scientific principles of dimetindene, offering a detailed resource for researchers and professionals in the field of drug development.

Physicochemical and Pharmacological Properties

Dimetindene maleate is the salt form commonly used in pharmaceutical preparations. Its fundamental properties are summarized below.

Physicochemical Data

| Property | Value | Reference |

| Chemical Name | (Z)-but-2-enedioic acid;N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine | [3] |

| Molecular Formula | C₂₄H₂₈N₂O₄ | [3] |

| Molecular Weight | 408.5 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Solubility | Sparingly soluble in water | [4] |

| CAS Number | 3614-69-5 | [3] |

Pharmacological Data

| Parameter | Value | Species/Tissue | Reference |

| H1 Receptor Binding Affinity (Ki) | 1.5 x 10⁻⁹ M (1.5 nM) | Guinea-pig cerebral cortex membranes | [5] |

| H1 Receptor Functional Antagonism (pA2) | 9.33 | Guinea-pig ileum | [5] |

| Muscarinic Receptor Binding Affinity (Ki) | 6.4 x 10⁻⁸ M (64 nM) | Guinea-pig cerebral cortex membranes (³H-pirenzepine) | [5] |

| Serotonin Receptor Binding Affinity | Very low | Guinea-pig cerebral cortex membranes | [5] |

Mechanism of Action: H1 Receptor Antagonism and Downstream Signaling

Dimetindene exerts its pharmacological effects by acting as a competitive inverse agonist at the histamine H1 receptor, a G-protein coupled receptor (GPCR). In the presence of histamine, dimetindene competes for the same binding site on the H1 receptor, thereby preventing histamine-mediated activation. As an inverse agonist, it also reduces the basal activity of the receptor in the absence of an agonist.

The binding of histamine to the H1 receptor activates the Gq/11 family of G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to the physiological responses associated with allergy and inflammation, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation. By blocking the initial step of histamine binding, dimetindene effectively inhibits these downstream events.

Pharmacokinetics and Pharmacodynamics

The clinical efficacy and safety of dimetindene are governed by its pharmacokinetic and pharmacodynamic properties.

Pharmacokinetic Profile

Following oral administration, dimetindene is well absorbed. The key pharmacokinetic parameters in healthy adult volunteers are summarized below.

| Parameter | Route | Dose | Value | Unit | Reference |

| Tmax (Time to Peak Concentration) | Oral | 4 mg | ~2 | hours | [6] |

| Cmax (Peak Concentration) | Oral | 4 mg | Not specified | - | [6] |

| AUC (Area Under the Curve) | Oral | 4 mg | Not specified | - | [6] |

| t½ (Elimination Half-life) | IV | 4 mg | ~6 | hours | [6] |

| Bioavailability (F) | Oral | 4 mg | ~60 | % | [6] |

| Mean Residence Time (Effect) | Oral | 4 mg | ~13 | hours | [7] |

| Mean Residence Time (Blood Level) | Oral | 4 mg | ~8 | hours | [7] |

Note: Specific values for Cmax and AUC were not available in the provided search results.

Pharmacodynamics

The primary pharmacodynamic effect of dimetindene is the inhibition of histamine-induced physiological responses. This is clinically observed as a reduction in the wheal and flare response to intradermal histamine injection. Studies have shown a strong inhibition of both wheal and flare development following oral administration of dimetindene, with maximal effects observed around 5 hours post-dose.[7] The mean residence time of the inhibitory effect on the skin is longer than the mean residence time of the drug in the blood, suggesting a non-linear relationship between blood concentration and effect.[7]

Clinical Efficacy and Safety

The clinical utility of dimetindene has been demonstrated in various allergic conditions.

Efficacy in Allergic Rhinitis

In a study involving patients with seasonal allergic rhinitis, intranasally applied 0.1% dimetindene maleate spray was shown to be significantly superior to placebo in reducing the Total Nasal Symptom Score (p < 0.0001).[3] This included a significant reduction in running nose (p = 0.0032), sneezing (p < 0.0001), and nasal itching (p < 0.0001).[3] Another study in children under 14 years with seasonal allergic rhinitis found that 0.1% dimetindene nasal spray produced a therapeutically relevant symptom reduction equivalent to the reference medication, levocabastine.[8]

Efficacy in Urticaria and Pruritus

Topical application of 0.1% dimetindene gel has been shown to increase the itch threshold to intracutaneous histamine in healthy volunteers.[9] Furthermore, prolonged application (120 minutes) resulted in a significant reduction in wheal thickness.[9] In a large observational study in Hungary, physicians reported dimetindene to be effective in 95% of cases for various allergic conditions, including urticaria and pruritus.[2]

Safety and Tolerability

Dimetindene is generally well-tolerated. In clinical trials of intranasal application, no systemic or topical adverse events were reported.[3] The most frequently reported adverse events with oral administration are tiredness and sleepiness, which occurred in approximately 22% of patients in a large post-marketing surveillance study.[1][2] The occurrence of sedative effects was more frequent in individuals prone to tiredness.[2]

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments used to characterize the activity of H1 antagonists like dimetindene.

Radioligand Binding Assay for H1 Receptor Affinity

Objective: To determine the binding affinity (Ki) of dimetindene for the histamine H1 receptor.

Materials:

-

Membrane preparation from cells expressing the H1 receptor (e.g., guinea-pig cerebral cortex).

-

Radioligand: [³H]-mepyramine.

-

Non-specific binding control: Mianserin (10⁻⁵ M).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Test compound: Dimetindene maleate at various concentrations.

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of dimetindene maleate.

-

In a 96-well plate, add the membrane preparation, [³H]-mepyramine, and either buffer, non-specific binding control, or the test compound at different concentrations.

-

Incubate the plate at 25°C for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of dimetindene that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Mast Cell Degranulation Assay

Objective: To assess the ability of dimetindene to inhibit mast cell degranulation.

Materials:

-

Rat Basophilic Leukemia (RBL-2H3) cell line.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Anti-DNP IgE.

-

DNP-BSA (antigen).

-

Tyrode's buffer.

-

Test compound: Dimetindene maleate.

-

β-hexosaminidase substrate (p-NAG).

-

Lysis buffer (e.g., 0.1% Triton X-100).

-

Plate reader.

Procedure:

-

Seed RBL-2H3 cells in a 96-well plate and sensitize overnight with anti-DNP IgE.

-

Wash the cells with Tyrode's buffer.

-

Pre-incubate the cells with various concentrations of dimetindene for 30 minutes.

-

Induce degranulation by adding DNP-BSA. Include controls for spontaneous release (buffer only) and total release (lysis buffer).

-

Incubate for 1 hour at 37°C.

-

Centrifuge the plate and transfer the supernatant to a new plate.

-

Add the β-hexosaminidase substrate and incubate.

-

Stop the reaction and measure the absorbance at 405 nm.

Data Analysis:

-

Calculate the percentage of β-hexosaminidase release for each condition relative to the total release.

-

Plot the percentage of inhibition of degranulation against the concentration of dimetindene to determine the IC₅₀.

In Vivo Histamine-Induced Wheal and Flare Test

Objective: To evaluate the in vivo antihistaminic effect of dimetindene.

Materials:

-

Human volunteers.

-

Test medication: Dimetindene maleate (oral formulation).

-

Placebo control.

-

Histamine dihydrochloride solution (e.g., 10 mg/mL) for skin prick testing.

-

Lancets.

-

Ruler or digital imaging system for measuring wheal and flare size.

Procedure:

-

Administer the test medication or placebo to the volunteers in a double-blind, crossover design.

-

At predetermined time points before and after drug administration, perform a skin prick test by applying a drop of histamine solution to the volar surface of the forearm and pricking the skin through the drop with a lancet.

-

After a specified time (e.g., 15-20 minutes), measure the diameter of the wheal and the surrounding flare.

-

Record the measurements for each time point.

Data Analysis:

-

Calculate the area of the wheal and flare for each measurement.

-

Compare the size of the wheal and flare after drug administration to the baseline and placebo responses.

-

Determine the percentage of inhibition of the wheal and flare response over time.

Experimental and Logical Workflows

The development and characterization of an H1 antagonist like dimetindene follow a logical progression from in vitro to in vivo studies.

Conclusion

Dimetindene (this compound) is a potent first-generation H1 antagonist with a well-characterized pharmacological profile. Its high affinity for the H1 receptor translates into effective inhibition of histamine-mediated allergic and inflammatory responses, as demonstrated in a range of in vitro and in vivo models, as well as in clinical settings for allergic rhinitis and urticaria. While its sedative potential is a characteristic of its class, it remains a valuable therapeutic option. The detailed experimental protocols and compiled quantitative data presented in this whitepaper provide a comprehensive resource for researchers and drug development professionals engaged in the study of antihistamines and related compounds. The visualization of the H1 signaling pathway and the experimental workflow further elucidates the scientific basis for the development and evaluation of this class of drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. [Prescription and safety of dimethindene maleate micropellet capsules in Hungary] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy and tolerability of intranasally applied dimetindene maleate solution versus placebo in the treatment of seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] HPLC method for determination of dimetindene maleate in pharmaceutical preparations and environmental water samples: Application to content uniformity testing | Semantic Scholar [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. Pharmacokinetics of dimetindene after intravenous and oral administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo and in vitro effects of antihistamines on mast cell mediator release: a potentially important property in the treatment of allergic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy and safety of intranasally applied dimetindene maleate solution. Multicenter study in children under 14 years suffering from seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficacy of topical dimetindene in experimentally induced pruritus and weal and flare reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anticholinergic Properties of Dimetindene Maleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimetindene maleate is a first-generation H1-receptor antagonist widely utilized for the symptomatic relief of various allergic reactions, including urticaria, allergic rhinitis, and pruritus.[1][2][3] While its primary therapeutic action is mediated through the blockade of histamine H1 receptors, dimetindene also exhibits notable anticholinergic properties.[1][4][5] This activity stems from its ability to act as an antagonist at muscarinic acetylcholine receptors (mAChRs).[6][7] Understanding this secondary pharmacological profile is crucial for a comprehensive assessment of its mechanism of action, potential side effects, and drug interactions, particularly when co-administered with other anticholinergic agents.[5][8] This guide provides a detailed examination of the anticholinergic characteristics of dimetindene maleate, presenting quantitative binding data, experimental methodologies, and relevant signaling pathways.

Core Anticholinergic Mechanism of Action

The anticholinergic effects of dimetindene are a consequence of its competitive antagonism at muscarinic acetylcholine receptors. These receptors are a class of G protein-coupled receptors (GPCRs) that mediate the parasympathetic effects of acetylcholine in the central and peripheral nervous systems.[9][10] By binding to these receptors without activating them, dimetindene prevents acetylcholine from exerting its normal physiological functions. This blockade leads to classic anticholinergic effects, which can include dry mouth, drowsiness, and potential urinary retention.[4][8]

Studies have demonstrated that dimetindene's affinity is not uniform across all muscarinic receptor subtypes. The racemic mixture and its individual stereoisomers show distinct binding profiles, with a notable selectivity of the (S)-(+)-enantiomer for the M2 receptor subtype.[11]

Quantitative Data: Receptor Affinity and Functional Antagonism

The anticholinergic potency of dimetindene maleate and its isomers has been quantified through both radioligand binding assays (determining the inhibition constant, Ki) and functional organ bath experiments (determining the pA2 value). The Ki value represents the concentration of the drug that occupies 50% of the receptors in vitro, while the pA2 value is the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to produce the same response.

Binding Affinity (Ki) of Dimetindene at Muscarinic Receptors

Binding studies, often performed on guinea-pig cerebral cortex membranes, provide a direct measure of the drug's affinity for specific receptor subtypes.

| Compound/Isomer | Receptor Subtype | Inhibition Constant (Ki) | Source |

| Dimetindene Maleate (racemic) | M1 | 64 nM (6.4 x 10⁻⁸ M) | [12][13] |

| (S)-(+)-Dimethindene | M1 | pKi = 7.08 | [11] |

| (S)-(+)-Dimethindene | M2 | pKi = 7.78 | [11] |

| (S)-(+)-Dimethindene | M3 | pKi = 6.70 | [11] |

| (S)-(+)-Dimethindene | M4 | pKi = 7.00 | [11] |

Functional Antagonism (pA2) of Dimetindene

Functional assays, such as those using the carbachol-stimulated guinea-pig ileum, assess the ability of dimetindene to inhibit the physiological response to a muscarinic agonist.[6]

| Compound/Isomer | Preparation | pA2 Value | Source |

| Dimetindene Maleate (racemic) | Carbachol-stimulated guinea-pig ileum | 6.7 | [12] |

| (S)-(+)-Dimethindene | Muscarinic M1 Receptor | 6.83 / 6.36 | [11] |

| (S)-(+)-Dimethindene | Muscarinic M2 Receptor | 7.86 / 7.74 | [11] |

| (S)-(+)-Dimethindene | Muscarinic M3 Receptor | 6.92 / 6.96 | [11] |

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are categorized into two main signaling families based on their G-protein coupling.[14] Dimetindene inhibits these pathways by preventing the initial binding of acetylcholine.

-

M1, M3, and M5 Receptors: These subtypes couple to Gq/11 proteins.[10][15] Activation stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 mobilizes intracellular calcium stores, and DAG activates protein kinase C (PKC), leading to a cellular response.[9][15]

-

M2 and M4 Receptors: These subtypes couple to Gi/o proteins.[10][15] Activation inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9][15] The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels.[9]

Caption: Canonical signaling pathways for Gq/11 and Gi/o coupled muscarinic receptors.

Experimental Protocols

The characterization of dimetindene's anticholinergic properties relies on established in vitro methodologies.

Radioligand Binding Assay (Competition Analysis)

This assay quantifies the affinity (Ki) of an unlabeled compound (dimetindene) by measuring its ability to displace a specific radiolabeled ligand from muscarinic receptors.[16][17]

Methodology:

-

Membrane Preparation: Isolate cell membranes from a source rich in muscarinic receptors, such as CHO or HEK cells stably expressing a single human mAChR subtype, or from tissues like the rat or guinea-pig brain.[9][16] Determine the protein concentration of the membrane suspension.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Contains cell membranes, a fixed concentration of a radioligand (e.g., [³H]-N-methylscopolamine), and assay buffer.[16]

-

Non-specific Binding (NSB): Contains the same components as Total Binding, plus a high concentration of a non-labeled, potent muscarinic antagonist (e.g., atropine) to saturate the receptors.[9]

-

Competition: Contains cell membranes, the radioligand, and serial dilutions of the test compound (dimetindene).[16]

-

-

Incubation: Incubate the plates to allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).[16]

-

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand via vacuum filtration through a glass fiber filter mat.[9] Wash the filters with ice-cold buffer to remove any remaining unbound ligand.

-

Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[9]

-

Data Analysis: Calculate the specific binding by subtracting NSB from Total Binding. Plot the percentage of specific binding against the logarithm of the competitor (dimetindene) concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value. Convert the IC50 to the Ki value using the Cheng-Prusoff equation.

Caption: Experimental workflow for a competitive radioligand binding assay.

Functional Antagonism Assay (Schild Analysis)

This method assesses the potency of a competitive antagonist in a functional tissue preparation.[18]

Methodology:

-

Tissue Preparation: Isolate a suitable smooth muscle tissue, such as the guinea-pig ileum, and mount it in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.[6]

-

Agonist Dose-Response Curve (Control): Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol) to establish the baseline contractile response and determine the EC50.[12]

-

Antagonist Incubation: Wash the tissue and allow it to equilibrate with a fixed concentration of the antagonist (dimetindene) for a predetermined time.

-

Agonist Dose-Response Curve (with Antagonist): In the continued presence of the antagonist, generate a new concentration-response curve for the agonist. A competitive antagonist will produce a parallel rightward shift of the curve without depressing the maximum response.[19]

-

Repeat: Repeat steps 3 and 4 with several different concentrations of the antagonist.

-

Data Analysis (Schild Plot):

-

For each antagonist concentration, calculate the dose ratio (DR): the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in its absence.[18]

-

Plot log(DR - 1) on the y-axis against the negative log of the molar concentration of the antagonist on the x-axis.[19]

-

For a simple competitive antagonist, the plot should be a straight line with a slope not significantly different from 1.0.[20]

-

The x-intercept of the regression line provides the pA2 value.[19]

-

Conclusion

Dimetindene maleate possesses clear, quantifiable anticholinergic properties mediated by the competitive antagonism of muscarinic acetylcholine receptors. While its primary clinical utility is derived from its potent H1 antihistamine activity, its affinity for muscarinic receptors, particularly the M2 subtype by its (S)-(+)-enantiomer, is a significant aspect of its pharmacological profile. The data indicate a moderate affinity for M1 receptors and a higher affinity for M2 receptors. This anticholinergic action contributes to its overall therapeutic and side-effect profile. Professionals in drug development and research should consider these properties when evaluating the compound's clinical applications, potential for adverse events (especially in vulnerable populations), and interactions with other medications possessing anticholinergic activity.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Dimetindene Maleate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Dimetindene: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 4. What is the mechanism of Dimetindene Maleate? [synapse.patsnap.com]

- 5. What is Dimetindene Maleate used for? [synapse.patsnap.com]

- 6. Investigation of the antihistaminic action of dimethindene maleate (this compound) and its optical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dimetindene - Wikipedia [en.wikipedia.org]

- 8. Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Effects of dimethindene maleate (this compound®) on histaminic, muscarinic and serotoninergic receptor systems | Semantic Scholar [semanticscholar.org]

- 13. caymanchem.com [caymanchem.com]

- 14. pnas.org [pnas.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Schild equation - Wikipedia [en.wikipedia.org]

- 19. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 20. Angiotensin II dose–effect curves and Schild regression plots for characterization of different angiotensin II AT1 receptor antagonists in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Dimetindene Maleate in Preclinical Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimetindene maleate, a first-generation antihistamine, exhibits a complex pharmacological profile characterized by potent histamine H1 receptor antagonism, moderate anticholinergic activity, and potential anti-inflammatory and mast cell-stabilizing properties. This document provides a comprehensive overview of the preclinical pharmacological data for dimetindene maleate, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and illustrating relevant biological pathways and workflows through diagrams. This guide is intended to serve as a technical resource for researchers and professionals involved in drug development and pharmacological research.

Pharmacodynamics: Receptor Binding and Functional Activity

Dimetindene maleate's primary mechanism of action is the competitive antagonism of the histamine H1 receptor.[1] It also interacts with other receptors, contributing to its overall pharmacological effect.

Receptor Binding Affinities

The binding affinities of dimetindene maleate and its optical isomers to various receptors have been characterized in preclinical studies.

| Receptor | Ligand | Preparation | K_i_ (nM) | Reference |

| Histamine H1 | Dimetindene | Guinea-pig cerebral cortex | 1.5 | [2] |

| Muscarinic M1 | Dimetindene | Guinea-pig cerebral cortex | 64 | [2] |

| Serotonin | Dimetindene | Guinea-pig cerebral cortex | >1000 | [2] |

| Histamine H1 | (-)-Dimetindene | Not Specified | More potent than (+) isomer | [3][4] |

| Histamine H1 | (+)-Dimetindene | Not Specified | ~30-fold less potent than (-) isomer | [3][4] |

Functional Antagonism

The functional antagonist activity of dimetindene maleate has been assessed in various preclinical models.

| Assay | Agonist | Tissue/System | pA_2_ Value | Reference |

| Histamine-stimulated contraction | Histamine | Guinea-pig ileum | 9.33 | [2] |

| Carbachol-stimulated contraction | Carbachol | Guinea-pig ileum | 6.7 | [2] |

| Histamine-stimulated contraction | Histamine | Guinea-pig ileum ((+)-isomer) | 7.7 | [3][4] |

Other Pharmacodynamic Effects

Dimetindene maleate has been shown to inhibit certain ion channels, which may contribute to its pharmacological profile.

| Target | Activator | Assay System | IC_50_ (µM) | Reference |

| Cromakalim-induced K+ currents | Cromakalim | Xenopus oocytes | 29.5 | |

| Y-26763-induced K+ currents | Y-26763 | Xenopus oocytes | 49 |

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic data for dimetindene maleate across multiple species is not extensively available in the public domain. However, some studies in rats have provided insights into its metabolism and the disposition of its enantiomers.

| Species | Route of Administration | Dose | C_max_ | T_max_ | AUC | Bioavailability (%) | Reference |

| Rat | Oral (S(+)-dimetindene) | Not Specified | Slightly increased vs. racemate | Not Specified | Slightly increased vs. racemate | Not Specified | |

| Rat | Oral (R(-)-dimetindene) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

Note: Comprehensive pharmacokinetic parameters (C_max_, T_max_, AUC, Bioavailability) for dimetindene maleate in common preclinical species such as rats and dogs were not available in the reviewed literature.

Anti-inflammatory and Mast Cell Stabilizing Effects

Beyond its antihistaminic action, dimetindene maleate has demonstrated anti-inflammatory and mast cell stabilizing properties in preclinical models.

In Vivo Anti-inflammatory Activity

Mast Cell Stabilization

Dimetindene has been shown to inhibit the release of histamine from mast cells, suggesting a mast cell stabilizing effect. However, specific IC50 values from preclinical mast cell degranulation assays are not consistently reported in the available literature.

Experimental Protocols

Histamine-Stimulated Guinea-Pig Ileum Contraction Assay

This ex vivo assay is a classical method to determine the H1 antihistaminic activity of a compound.

Principle: Histamine induces contraction of the guinea-pig ileum smooth muscle via H1 receptors. An antagonist will competitively inhibit this contraction in a concentration-dependent manner, allowing for the determination of its pA2 value.[1]

Procedure:

-

A male Hartley guinea pig is euthanized, and a segment of the terminal ileum is isolated.[1]

-

The ileum segment is cleaned and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).[1]

-

The tissue is allowed to equilibrate under a resting tension of approximately 1g.[1]

-

Cumulative concentration-response curves to histamine are generated.

-

The tissue is then incubated with a fixed concentration of dimetindene maleate for a predetermined period.

-

A second cumulative concentration-response curve to histamine is then generated in the presence of the antagonist.

-

The rightward shift of the histamine concentration-response curve is used to calculate the pA2 value using the Schild equation.

Radioligand Receptor Binding Assay

This in vitro assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Principle: The assay measures the ability of an unlabeled drug (dimetindene maleate) to compete with a radiolabeled ligand for binding to a specific receptor preparation. The concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be converted to the Ki value.

Procedure:

-

Membrane Preparation: Membranes containing the receptor of interest (e.g., from guinea-pig cerebral cortex) are prepared by homogenization and centrifugation.

-

Assay Incubation: The membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-mepyramine for H1 receptors) and varying concentrations of dimetindene maleate.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mast Cell Degranulation Assay

This in vitro assay assesses the ability of a compound to inhibit the release of mediators from mast cells.

Principle: Mast cells, when activated by an appropriate stimulus (e.g., an antigen in sensitized cells or a secretagogue like compound 48/80), undergo degranulation, releasing histamine and other inflammatory mediators. The inhibitory effect of a compound on this process can be quantified by measuring the amount of a released marker, such as β-hexosaminidase.

Procedure:

-

Cell Culture: A suitable mast cell line (e.g., RBL-2H3) is cultured. For antigen-induced degranulation, cells are sensitized overnight with an appropriate IgE.

-

Compound Incubation: The cells are pre-incubated with varying concentrations of dimetindene maleate.

-

Degranulation Induction: Degranulation is initiated by adding the stimulus (e.g., antigen or compound 48/80).

-

Quantification of Degranulation: The release of β-hexosaminidase into the supernatant is measured using a colorimetric assay.

-

Data Analysis: The percentage inhibition of degranulation is calculated for each concentration of dimetindene maleate, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling and its Antagonism by Dimetindene Maleate

References

- 1. Enantioselective biotransformation of the chiral antihistaminic drug dimethindene in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of dimetindene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of dimetindene after intravenous and oral administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [The anti-inflammatory effect of a combination of dimethindene maleate and betamethasone in topical formulations] - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the optical isomers of dimetindene maleate

An In-depth Technical Guide to the Optical Isomers of Dimetindene Maleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimetindene maleate is a first-generation antihistamine and anticholinergic agent used to relieve pruritus and allergic conditions.[1] It is commercially available as a racemic mixture, comprising two optical isomers, or enantiomers, which possess the same chemical formula and connectivity but differ in their three-dimensional spatial arrangement.[1][2] Enantiomers are non-superimposable mirror images of each other, a property known as chirality.[3] In pharmacology, it is crucial to investigate individual enantiomers, as they can exhibit profoundly different biological activities, pharmacokinetic profiles, and toxicological effects.[3][4] This guide provides a detailed technical overview of the optical isomers of dimetindene, focusing on their distinct pharmacological profiles, methods for their separation and analysis, and the underlying signaling pathways.

Chemical Structures and Stereochemistry

Dimetindene possesses a single chiral center, giving rise to two enantiomers: (R)-(-)-dimetindene and (S)-(+)-dimetindene.[1] The distinct pharmacological activities of dimetindene are attributable to these specific stereoisomers.

Caption: Logical relationship of Dimetindene Maleate and its isomers.

Pharmacological Profiles of Dimetindene Enantiomers

The two enantiomers of dimetindene exhibit markedly different pharmacological activities, a classic example of stereoselectivity in drug-receptor interactions. The primary antihistaminic effect of the racemate is almost exclusively due to the (R)-enantiomer, while the (S)-enantiomer contributes more to its anticholinergic profile.[1][5]

(R)-(-)-Dimetindene: The H1-Receptor Antagonist

The (R)-(-)-enantiomer is the eutomer responsible for the histamine H1 receptor antagonism. Its activity profile is nearly identical to that of the racemic mixture but it is slightly more potent.[5] Studies on the histamine-stimulated guinea-pig ileum have shown that this isomer, like the racemate, acts as a potent, non-competitive H1 histamine antagonist.[5][6] The peripheral antihistamine activity observed in clinical studies of the racemate is primarily attributed to the (R)-(-)-dimetindene isomer.[6]

(S)-(+)-Dimetindene: The Muscarinic Receptor Antagonist

In contrast, the (S)-(+)-enantiomer is a significantly weaker H1 antagonist, reported to be approximately 30 times less potent than its (R)- counterpart.[5][6] Unlike the non-competitive antagonism of the (R)-isomer, the (S)-isomer displays a "classical" competitive antagonism at the H1 receptor.[5] Its more significant activity is as a potent and selective M2 muscarinic receptor antagonist, with lower affinity for M1, M3, and M4 muscarinic receptors.[1]

Quantitative Pharmacological Data

The differing activities of the dimetindene enantiomers have been quantified in various pharmacological assays. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, is a common measure of antagonist potency.

| Compound | Target Receptor | Assay System | Potency (pA2) | Antagonism Type | Reference |

| Dimetindene Maleate (Racemate) | Histamine H1 | Guinea-pig ileum | 9.3 | Non-competitive | [5] |

| (R)-(-)-Dimetindene | Histamine H1 | Guinea-pig ileum | > 9.3 (Slightly more potent than racemate) | Non-competitive | [5][6] |

| (S)-(+)-Dimetindene | Histamine H1 | Guinea-pig ileum | 7.7 | Competitive | [5] |

| (S)-(+)-Dimetindene | Muscarinic M2 | Not Specified | Potent & Selective | Not Specified | [1] |

Histamine H1 Receptor Signaling Pathway

Dimetindene exerts its primary therapeutic effect by blocking the action of histamine at H1 receptors. The (R)-enantiomer is the key active component in this process. Histamine H1 receptors are G-protein coupled receptors (GPCRs) linked to the Gq/11 protein.

Caption: (R)-Dimetindene blocks the H1 receptor signaling cascade.

Experimental Protocols

The separation and analysis of dimetindene enantiomers are critical for research and quality control. Chiral capillary electrophoresis is a highly effective method for this purpose.

Protocol: Chiral Separation by Capillary Electrophoresis

This protocol is adapted from methodologies developed for the enantioselective determination of dimetindene in pharmaceutical formulations.[7][8]

Objective: To achieve baseline separation of (R)- and (S)-dimetindene enantiomers.

Materials & Reagents:

-

Capillary Electrophoresis (CE) system with UV absorbance detector

-

Fused-silica capillary

-

Running Buffer: 20 mmol/L ε-aminocaproic acid, adjusted to pH 4.5 with acetic acid

-

Chiral Selector: 2.5 mg/mL carboxyethyl-β-cyclodextrin (CE-β-CD)

-

EOF Suppressor: 0.1% (w/v) methylhydroxyethylcellulose (m-HEC)

-

Dimetindene maleate standard or sample solution

-

Deionized water and appropriate solvents for sample preparation

Methodology:

-

Buffer Preparation: Dissolve ε-aminocaproic acid in deionized water, adjust pH to 4.5 with acetic acid. Add CE-β-CD and m-HEC and mix until fully dissolved. Degas the buffer before use.

-

Capillary Conditioning: Condition a new capillary by flushing sequentially with 1 M NaOH, deionized water, and finally the running buffer.

-

Sample Introduction: Introduce the sample into the capillary using hydrodynamic injection.

-

Electrophoresis: Apply a stabilized driving current (e.g., 120 µA). The separation occurs as the enantiomers form transient diastereomeric complexes with the chiral selector (CE-β-CD), leading to different electrophoretic mobilities.

-

Detection: Monitor the separation at a UV wavelength of 265 nm.

-

Analysis: The two enantiomers will appear as distinct peaks in the electropherogram, allowing for their identification and quantification.

Caption: Workflow for the chiral separation and analysis of dimetindene.

Protocol: In Vivo Pharmacodynamic Assessment (Histamine-induced Wheal & Flare)

This protocol outlines a standard clinical method to assess the peripheral H1 antihistamine activity of dimetindene and its isomers in human subjects.[9]

Objective: To quantify and compare the ability of dimetindene enantiomers to inhibit histamine-induced skin reactions.

Methodology:

-

Subject Enrollment: The study is conducted in healthy volunteers in a double-blind, placebo-controlled, cross-over design.

-

Drug Administration: Subjects receive a single oral dose of the test substance (e.g., 4 mg racemic dimetindene, 2 mg (R)-dimetindene, 2 mg (S)-dimetindene, or placebo).

-

Histamine Challenge: At predetermined time points post-administration, an intracutaneous injection of histamine is performed on the subjects' forearms.

-

Measurement: After a set time, the resulting wheal (swelling) and flare (redness) reactions are outlined, transferred to tracing paper, and measured using planimetry.

-

Data Analysis: The areas of the wheal and flare are calculated. The percentage inhibition of the reaction areas by the active treatments compared to placebo is determined over time to evaluate the potency and duration of action of each compound.

Conclusion and Implications

The optical isomers of dimetindene maleate possess distinct and separable pharmacological profiles. The (R)-(-)-enantiomer is a potent, non-competitive H1 antagonist that accounts for the therapeutic antihistaminic effects of the racemate.[5] Conversely, the (S)-(+)-enantiomer is a weak H1 antagonist but a potent M2 muscarinic antagonist.[1][5] This stereoselectivity underscores the importance of chiral separation and individual isomer characterization in drug development. For drug development professionals, this knowledge can inform strategies for creating more targeted therapies with improved efficacy and potentially reduced side effects by isolating the desired eutomer. The established analytical methods, such as chiral capillary electrophoresis, provide robust tools for the quality control and analysis of these enantiomers in pharmaceutical formulations.[7]

References

- 1. (+-)-Dimethindene | C20H24N2 | CID 21855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach | MDPI [mdpi.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 5. Investigation of the antihistaminic action of dimethindene maleate (Fenistil) and its optical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation of the antihistaminic action of dimethindene maleate (this compound) and its optical isomers. | Semantic Scholar [semanticscholar.org]

- 7. ingentaconnect.com [ingentaconnect.com]

- 8. researchgate.net [researchgate.net]

- 9. discovery.researcher.life [discovery.researcher.life]

Fenistil's M2 Receptor Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenistil, with its active ingredient dimetindene, is widely recognized as a first-generation H1 receptor antagonist. However, beyond its antihistaminic properties, dimetindene, particularly its (S)-(+)-enantiomer, exhibits potent and selective antagonist activity at the M2 muscarinic acetylcholine receptor.[1][2][3] This technical guide provides an in-depth analysis of this compound's action as an M2 receptor antagonist, presenting key quantitative data, detailed experimental methodologies, and an exploration of the associated signaling pathways. This information is intended to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic potential and mechanistic intricacies of M2 receptor modulation.

Quantitative Analysis of Receptor Binding and Functional Activity

The affinity and functional antagonism of dimetindene and its enantiomers at muscarinic receptor subtypes have been quantified through various in vitro studies. The (S)-(+)-enantiomer of dimetindene has been identified as the eutomer for muscarinic receptor activity, displaying higher potency compared to the (R)-(-)-enantiomer, which is primarily responsible for H1 receptor antagonism.[1][3]

Binding Affinities (pKi)

The binding affinities of (S)-(+)-dimetindene and its derivatives for the five human muscarinic receptor subtypes (M1-M5) have been determined using radioligand binding assays. These studies typically utilize membranes from transfected cells expressing a single receptor subtype and a radiolabeled antagonist such as [3H]N-methylscopolamine ([3H]NMS).[4] The pKi value, the negative logarithm of the inhibition constant (Ki), is a measure of the binding affinity of a ligand for a receptor. A higher pKi value indicates a stronger binding affinity.

| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | Source |

| (S)-(+)-Dimetindene | 7.08 | 7.78 | 6.70 | 7.00 | - | [2][5] |

| (S)-(+)-Dimetindene | - | 7.52 | - | - | - | [4] |

| (-)-19 (Diisopropyl analogue) | - | 7.37 | - | - | - | [4] |

Table 1: Binding Affinities of (S)-(+)-Dimetindene and a Derivative at Human Muscarinic Receptor Subtypes.

Functional Antagonist Potencies (pA2)

Functional assays are crucial for determining the antagonist potency of a compound in a physiological context. The pA2 value is a measure of the antagonist's potency, representing the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. These experiments are often conducted on isolated tissues that endogenously express specific muscarinic receptor subtypes.

| Compound | M1 (pA2) | M2 (pA2) | M3 (pA2) | H1 (pA2) | Source |

| (S)-(+)-Dimetindene | 6.83 / 6.36 | 7.86 / 7.74 | 6.92 / 6.96 | 7.48 | [2][3] |

| (R)-(-)-Dimetindene | - | - | - | 9.42 | [3] |

Table 2: Functional Antagonist Potencies of Dimetindene Enantiomers.

Experimental Protocols

The characterization of this compound's M2 receptor antagonism relies on well-established in vitro pharmacological assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of a compound for a specific receptor subtype.

Objective: To determine the inhibition constant (Ki) of (S)-(+)-dimetindene for human muscarinic receptor subtypes.

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably transfected with the gene encoding one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).[4]

-

Radioligand: [3H]N-methylscopolamine ([3H]NMS).

-

Competitor: (S)-(+)-dimetindene.

-

Non-specific Binding Control: Atropine (1 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Equipment: 96-well plates, glass fiber filters, cell harvester, liquid scintillation counter.

Protocol:

-

Membrane Preparation: CHO cells expressing the specific muscarinic receptor subtype are harvested and homogenized in an appropriate buffer. The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes. The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Contains cell membranes, [3H]NMS, and assay buffer.

-

Non-specific Binding (NSB): Contains cell membranes, [3H]NMS, and a high concentration of a non-labeled antagonist (e.g., 1 µM atropine) to saturate all specific binding sites.

-

Competition Binding: Contains cell membranes, [3H]NMS, and varying concentrations of (S)-(+)-dimetindene.

-

-

Incubation: The plate is incubated for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: The filters are dried, and the radioactivity retained on them is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of (S)-(+)-dimetindene that inhibits 50% of the specific binding of [3H]NMS) is determined from the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for Radioligand Binding Assay.

Functional Antagonism Assays in Isolated Tissues

These assays measure the ability of an antagonist to inhibit the physiological response induced by an agonist.

Objective: To determine the pA2 value of (S)-(+)-dimetindene at M2 muscarinic receptors.

Materials:

-

Tissue: Guinea-pig left atria, which predominantly express functional M2 muscarinic receptors.[3]

-

Agonist: Carbachol (a stable acetylcholine analogue).

-

Antagonist: (S)-(+)-dimetindene.

-

Physiological Salt Solution: Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Equipment: Organ bath, force transducer, data acquisition system.

Protocol:

-

Tissue Preparation: A guinea pig is euthanized according to ethical guidelines, and the heart is rapidly excised. The left atrium is carefully dissected and mounted in an organ bath containing Krebs-Henseleit solution. The tissue is allowed to equilibrate under a resting tension for a specified period.

-

Agonist Concentration-Response Curve (Control): A cumulative concentration-response curve to carbachol is generated by adding increasing concentrations of the agonist to the organ bath and recording the negative inotropic (decrease in force of contraction) or negative chronotropic (decrease in heart rate) response.

-

Antagonist Incubation: The tissue is washed to remove the agonist and allowed to recover. A specific concentration of (S)-(+)-dimetindene is then added to the organ bath and incubated for a predetermined time to allow for equilibration with the receptors.

-

Agonist Concentration-Response Curve (in the presence of Antagonist): In the continued presence of (S)-(+)-dimetindene, a second cumulative concentration-response curve to carbachol is generated.

-

Data Analysis: The concentration-response curves for carbachol in the absence and presence of (S)-(+)-dimetindene are plotted. The rightward shift in the agonist's curve caused by the antagonist is measured. The pA2 value is calculated using the Schild equation. This process is typically repeated with several different concentrations of the antagonist.

Caption: Workflow for Functional Antagonism Assay.

Signaling Pathways

The M2 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o family of G-proteins. Antagonism of the M2 receptor by this compound (dimetindene) blocks the downstream effects of acetylcholine and other muscarinic agonists.

Canonical Gi/o-Coupled Signaling Pathway

The canonical signaling cascade initiated by M2 receptor activation involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Agonist Binding: Acetylcholine (ACh) binds to the M2 receptor.

-

G-protein Activation: The agonist-bound receptor facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, causing the G-protein to dissociate into its Gαi/o and Gβγ subunits.

-

Adenylyl Cyclase Inhibition: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the conversion of ATP to cAMP.

-

Downstream Effects: Reduced cAMP levels lead to decreased activation of protein kinase A (PKA) and subsequent alterations in the phosphorylation of various cellular proteins, resulting in physiological responses such as a decrease in heart rate and cardiac contractility.

This compound, as an M2 receptor antagonist, binds to the receptor but does not induce this conformational change, thereby preventing ACh from binding and initiating this signaling cascade.

Caption: Canonical M2 Receptor Signaling Pathway and its Antagonism by this compound.

Non-Canonical Signaling: β-Arrestin Pathway

In addition to G-protein-mediated signaling, GPCRs, including the M2 receptor, can signal through G-protein-independent pathways, often involving β-arrestins. While antagonists are traditionally viewed as inert blockers, some can influence these non-canonical pathways.

Following agonist-induced phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This has several consequences:

-

Desensitization: β-arrestin binding sterically hinders the coupling of the M2 receptor to G-proteins, leading to a termination of the G-protein-mediated signal.

-

Internalization: β-arrestins act as scaffold proteins, recruiting components of the endocytic machinery (e.g., clathrin, AP2) to promote the internalization of the M2 receptor into endosomes. This further reduces the number of receptors available for G-protein signaling.

-

Signal Transduction: β-arrestins can also act as signal transducers themselves by scaffolding various kinases, such as those in the mitogen-activated protein kinase (MAPK) cascades (e.g., ERK1/2).

While the primary role of an antagonist like dimetindene is to block agonist-induced activation, the modulation of β-arrestin-mediated signaling by M2 receptor antagonists is an area of ongoing research. It is plausible that by preventing the initial agonist-induced conformational change, M2 antagonists also prevent receptor phosphorylation and subsequent β-arrestin recruitment and its downstream consequences.

Furthermore, there is emerging evidence that M2 receptor activation can negatively modulate the PI3K/Akt/mTORC1 pathway, potentially through a β-arrestin-dependent mechanism.[1] Antagonism of the M2 receptor would, therefore, be expected to relieve this inhibition.

Caption: β-Arrestin-Mediated Signaling Downstream of M2 Receptor Activation.

Conclusion

This compound (dimetindene), particularly its (S)-(+)-enantiomer, is a potent and selective antagonist of the M2 muscarinic receptor. This activity is distinct from its well-known H1 antihistaminic effects, which are primarily attributed to the (R)-(-)-enantiomer. The M2 selectivity of (S)-(+)-dimetindene has been quantitatively established through rigorous radioligand binding and functional assays. Its mechanism of action involves the competitive blockade of the canonical Gi/o-coupled signaling pathway, preventing the acetylcholine-induced decrease in intracellular cAMP. Furthermore, by inhibiting agonist binding, dimetindene likely prevents the engagement of non-canonical β-arrestin-mediated pathways. The data and protocols presented in this guide offer a comprehensive technical foundation for researchers and drug development professionals interested in the further investigation and potential therapeutic application of M2 receptor antagonism.

References

- 1. Agonist mediated internalization of M2 mAChR is β-arrestin-dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure of the M2 muscarinic receptor-β-arrestin complex in a lipid nanodisc - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The (S)-(+)-enantiomer of dimethindene: a novel M2-selective muscarinic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of dimethindene derivatives as new M2-selective muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure of the M2 muscarinic receptor-β-arrestin complex in a lipid nanodisc - PubMed [pubmed.ncbi.nlm.nih.gov]

The Historical Development and Scientific Discovery of Fenistil (Dimetindene Maleate): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical development, mechanism of action, and key scientific discoveries related to Fenistil (dimetindene maleate). As a first-generation histamine H1 receptor antagonist, dimetindene maleate has a long-standing history in the symptomatic treatment of allergic reactions, pruritus, and urticaria. This document details its synthesis, pharmacological profile, including receptor binding affinities and pharmacokinetics, and the experimental methodologies that have been pivotal in its characterization. Quantitative data are presented in structured tables, and key biological and experimental pathways are visualized using diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Historical Development

Dimetindene, the active ingredient in this compound, was first patented in 1958 and introduced for medical use in 1960[1]. It belongs to the alkylamine class of antihistamines and is recognized as a first-generation selective H1 antagonist[1]. Early clinical investigations in the 1960s and 1970s established its efficacy in treating pruritus and various skin diseases causing itching, including urticaria[2][3]. These foundational studies, though often lacking the rigorous statistical analysis of modern clinical trials, provided the initial evidence for its therapeutic use. Over the decades, this compound has been formulated in various forms, including oral drops, tablets, and topical gels, to cater to different clinical needs[1].

Chemical Synthesis

The chemical name for dimetindene is N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine[1]. The industrial synthesis has traditionally involved a multi-step process. A more recent, environmentally sustainable approach has been developed to improve the overall yield and reduce the use of hazardous materials.

Traditional Synthesis Pathway:

The classical industrial synthesis involves a four-step process:

-

Alkylation: Diethyl malonate is reacted with benzyl chloride.

-

Chain Elongation: The resulting benzyl malonic diethyl ester undergoes a reaction with 2-chloro-N,N-dimethylethan-1-amine.

-

Saponification and Decarboxylation: The ester is saponified, followed by decarboxylation.

-

Cyclization and Addition: A Friedel-Crafts acylation is performed to form the indanone skeleton, followed by the addition of 2-ethylpyridine.

Mechanism of Action and Pharmacology

Dimetindene maleate is a potent and selective histamine H1 receptor antagonist[4]. It acts as an inverse agonist, meaning it binds to the inactive state of the H1 receptor, stabilizing it and thus reducing the constitutive activity of the receptor and blocking the action of histamine[5][6]. This blockade of the H1 receptor is the primary mechanism for its antihistaminic effects, which include the reduction of itching, swelling, and redness associated with allergic reactions[6].

Receptor Binding Affinity

Ligand binding studies have quantified the high affinity of dimetindene for the histamine H1 receptor. It also exhibits a lower affinity for muscarinic receptors and a very low affinity for serotonin receptors[4].

| Receptor | Ligand Used in Assay | Tissue/Cell Source | Ki (Inhibition Constant) | Reference |

| Histamine H1 | [3H]mepyramine | Guinea-pig cerebral cortex membranes | 1.5 x 10⁻⁹ M (1.5 nM) | [4] |

| Muscarinic M1 | [3H]pirenzepine | Guinea-pig cerebral cortex membranes | 6.4 x 10⁻⁸ M (64 nM) | [4] |

| Serotonin | Not specified | Guinea-pig cerebral cortex membranes | Very low affinity | [4] |

Pharmacokinetics

The pharmacokinetic profile of dimetindene maleate has been studied following intravenous, oral, and topical administration.

| Administration Route | Formulation | Bioavailability (F) | Time to Peak (Tmax) | Half-life (t1/2) | Key Findings | Reference |

| Intravenous | Solution | 100% | Not Applicable | ~5 hours (mean residence time in blood) | Rapid onset of action. | [7] |

| Oral | Drops/Solution | ~70% | ~2 hours | ~6 hours | Good systemic absorption. | [7] |

| Topical | Gel | ~10% | 1 to 4 hours (max effect) | Not specified | Rapid penetration into the skin with localized effect. | [8] |

Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins[5][9][10][11]. Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC), initiating a cascade of intracellular events.

Key Experimental Protocols

The characterization of dimetindene maleate has relied on established pharmacological assays. Below are detailed methodologies for two key experiments.

Radioligand Binding Assay for H1 Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the H1 receptor.

Methodology:

-

Membrane Preparation: Homogenize tissue known to express H1 receptors (e.g., guinea-pig cerebral cortex) in a suitable buffer and prepare a membrane fraction by differential centrifugation.

-

Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of a radiolabeled H1 antagonist (e.g., [3H]mepyramine), and varying concentrations of unlabeled dimetindene maleate. Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

Filtration: After incubation to reach equilibrium, rapidly filter the contents of each tube through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of dimetindene maleate. Plot the percentage of specific binding against the log concentration of dimetindene maleate to determine the IC50 (the concentration that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.

Histamine-Induced Skin Wheal and Flare Suppression Test

This in vivo assay evaluates the antihistaminic effect of a drug by measuring its ability to inhibit the cutaneous reaction to histamine.

Methodology:

-

Subject Selection: Enroll healthy volunteers or patients with a history of allergic skin reactions.

-

Baseline Measurement: Inject a standardized dose of histamine intradermally into the forearm and measure the resulting wheal (swelling) and flare (redness) diameters after a specified time (e.g., 15-20 minutes).

-

Drug Administration: Administer dimetindene maleate (e.g., oral drops or topical gel) or a placebo.

-

Post-Dose Challenge: At various time points after drug administration, repeat the intradermal histamine injection at a different site on the forearm.

-

Measurement and Analysis: Measure the wheal and flare diameters at each time point. Compare the size of the reactions after drug administration to the baseline and placebo responses to determine the degree and duration of inhibition.

Conclusion

This compound (dimetindene maleate) has a rich history as a first-generation antihistamine, with its discovery and development rooted in foundational pharmacological principles. Its primary mechanism of action, the selective antagonism of the histamine H1 receptor, has been well-characterized through receptor binding and functional studies. The pharmacokinetic profile of dimetindene maleate allows for its formulation in various delivery systems to achieve both systemic and localized therapeutic effects. The experimental protocols detailed in this guide have been instrumental in elucidating its pharmacological properties and continue to be relevant for the evaluation of novel antihistaminic compounds. This comprehensive overview provides a valuable resource for scientists and researchers in the field of allergy and immunology drug development.

References

- 1. Dimetindene - Wikipedia [en.wikipedia.org]

- 2. (Open Access) Results of treatment with the antihistaminic this compound (1962) | Morsbach P | 2 Citations [scispace.com]

- 3. History of dermatology: the study of skin diseases over the centuries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of dimethindene maleate (this compound®) on histaminic, muscarinic and serotoninergic receptor systems | Semantic Scholar [semanticscholar.org]

- 5. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 6. Histamine receptor - Wikipedia [en.wikipedia.org]

- 7. Pharmacokinetics of dimetindene after intravenous and oral administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. assets.hpra.ie [assets.hpra.ie]

- 9. researchgate.net [researchgate.net]

- 10. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]

- 11. proteopedia.org [proteopedia.org]

A Technical Guide to the Synthesis and Purification of Dimetindene Maleate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for dimetindene maleate, a first-generation H1 antagonist. This document details both established industrial manufacturing processes and modern, eco-friendly alternatives, offering valuable insights for researchers, scientists, and professionals involved in drug development and manufacturing. The guide includes detailed experimental protocols, quantitative data summaries, and visual representations of synthetic workflows to facilitate a deeper understanding of the core processes.

Synthesis of Dimetindene

Dimetindene, chemically known as N,N-Dimethyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine, is synthesized through a multi-step process. This guide outlines two primary synthetic routes: the classical industrial method and a more recent, greener approach that utilizes more environmentally benign solvents.

Classical Industrial Synthesis

The traditional industrial synthesis of dimetindene involves the use of volatile organic compounds (VOCs) and hazardous reagents.[1][2] The overall yield for this process is approximately 10%.[3]

Experimental Protocol:

Step 1: Synthesis of 2-Benzyl-2-[2-(dimethylamino)ethyl]malonic Acid Diethyl Ester (3) To a refluxing suspension of sodium hydride (NaH) in toluene, 2-benzylmalonic acid diethyl ester is added dropwise. After one hour, 2-chloro-N,N-dimethylethan-1-amine is added, and the mixture is refluxed for an additional six hours.[4]

Step 2: Synthesis of 2-Benzyl-2-[2-(dimethylamino)ethyl]malonic Acid (4) The diethyl ester (3) is saponified using an aqueous solution of sodium hydroxide (NaOH) in an ethanol/water mixture at reflux to yield the corresponding dicarboxylic acid.[5]

Step 3: Synthesis of 2-[2-(Dimethylamino)ethyl]indan-1-one (5a) The amino diacid (4) undergoes a ring-closure reaction (intramolecular Friedel-Crafts acylation) using an excess of polyphosphoric acid (PPA) with heating to produce the indanone skeleton.[2][4]

Step 4: Synthesis of Dimetindene (6) The indanone (5a) is reacted with the lithium salt of 2-ethylpyridine in diethyl ether at -78°C. This is followed by dehydration of the intermediate tertiary alcohol using 20% hydrochloric acid (HCl) at reflux to yield dimetindene.[5]

Green Synthesis Approach

A more sustainable approach to dimetindene synthesis has been developed, focusing on the replacement of hazardous solvents with greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME). This method not only reduces the environmental impact but also improves the overall yield to 21-22%.[1][3]

Experimental Protocol:

Step 1: Synthesis of 2-Benzyl-2-[2-(dimethylamino)ethyl]malonic Acid Diethyl Ester (3) in Green Solvents Benzylmalonic acid diethyl ester is added to a refluxing suspension of NaH in either CPME or 2-MeTHF. After one hour, 2-chloro-N,N-dimethylethan-1-amine is added, and the reaction is refluxed for six hours.[4]

Step 2: Synthesis of 2-Benzyl-2-[2-(dimethylamino)ethyl]malonic Acid (4) The saponification is carried out using aqueous NaOH, similar to the classical method.[4]

Step 3: Synthesis of 2-[2-(Dimethylamino)ethyl]indan-1-one (5a) in Green Solvents Compound 4 is added to a preheated solution of a stoichiometric amount of PPA in either CPME or 2-MeTHF at 90°C and refluxed for 20 minutes. The reaction is quenched with cold water and basified with aqueous potassium carbonate (K₂CO₃).[4]

Step 4: Synthesis of Dimetindene (6) The final step is analogous to the classical method, involving the reaction of the indanone with the lithium salt of 2-ethylpyridine followed by acid-catalyzed dehydration.[5]

Quantitative Data Summary for Synthesis

| Step | Parameter | Classical Synthesis (VOCs) | Green Synthesis (CPME) | Green Synthesis (2-MeTHF) |

| 1 | Solvent | Toluene | CPME | 2-MeTHF |

| Yield of (3) | 63% | 90% | 80% | |

| 2 | Yield of (4) | 75% | 75% | 75% |

| 3 | Solvent | PPA (excess) | CPME | 2-MeTHF |

| Yield of (5a) | 20% | 50% | 55% | |

| Overall | Yield of (6) | ~10% | ~22% | ~21% |

Purification of Dimetindene Maleate

The final step in the manufacturing process is the purification of the dimetindene base and its conversion to the maleate salt. The primary methods for purification are crystallization and chromatographic techniques.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[6] The crude dimetindene base or its maleate salt is dissolved in a suitable hot solvent, and as the solution cools, the purified compound crystallizes out, leaving impurities behind in the solvent.[7]

Experimental Protocol for Recrystallization:

-

Solvent Selection: Choose a solvent or solvent system in which dimetindene maleate is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Dissolution: Dissolve the crude dimetindene maleate in a minimal amount of the hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals to remove residual solvent.

Salt Formation: Dimetindene to Dimetindene Maleate

The conversion of the dimetindene free base to its maleate salt is a crucial step to improve its stability and solubility.[6]

Experimental Protocol for Salt Formation:

-

Dissolve the purified dimetindene free base in a suitable solvent (e.g., ethanol).

-

Add a stoichiometric amount of maleic acid dissolved in the same or a miscible solvent.

-

Stir the solution, allowing the dimetindene maleate salt to precipitate.

-

Isolate the salt by filtration, wash with a cold solvent, and dry.

Chromatographic Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for assessing the purity of dimetindene maleate and for identifying and quantifying any related substances or degradation products.[8][9]

HPLC Method for Purity Analysis:

A common HPLC method for the analysis of dimetindene maleate utilizes a reversed-phase column with a mobile phase consisting of a buffer and an organic modifier.

-

Column: Zorbax SB CN (150 × 4.6 mm; 5 μm) or a C18 column (25 cm x 4.6 mm, 5 µm).[8][10]

-

Mobile Phase: A mixture of acetonitrile and an ammonium phosphate buffer (pH 6.5) in a 50:50 (v/v) ratio, or an acetate buffer (pH 4.0) and acetonitrile (65:35 v/v).[8][10]

-

Internal Standard: Butylparaben can be used as an internal standard.[8]

Forced Degradation Studies:

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical methods. Dimetindene maleate has been shown to be stable in aqueous and acidic solutions and under heat (70°C). However, significant degradation is observed under basic and oxidative stress conditions.[8]

Visualizations

Synthetic Workflow

The following diagrams illustrate the logical flow of the classical and green synthesis routes for dimetindene.

Caption: Classical Synthesis Workflow for Dimetindene.

Caption: Green Synthesis Workflow for Dimetindene.

Purification and Analysis Workflow

This diagram outlines the general workflow for the purification of dimetindene and its analysis.

Caption: Purification and Analysis Workflow.

Histamine H1 Receptor Signaling Pathway

Dimetindene acts as an antagonist at the histamine H1 receptor. The following diagram illustrates a simplified signaling pathway associated with H1 receptor activation, which is inhibited by dimetindene.

Caption: Simplified Histamine H1 Receptor Signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. Study of Impurity Profile and Forced Degradation of Bulk Drugs: Gliclazide and Dimetindene Maleate - ProQuest [proquest.com]

- 3. Development of Novel Stability-Indicating Method for the Determination of Dimethindene Maleate and Its Impurities [ouci.dntb.gov.ua]

- 4. mdpi.com [mdpi.com]

- 5. Development of Novel Stability-Indicating Method for the Determination of Dimethindene Maleate and Its Impurities | Semantic Scholar [semanticscholar.org]

- 6. pharmtech.com [pharmtech.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. dspace.cuni.cz [dspace.cuni.cz]

- 9. 2-[2-(DiMethylaMino)ethyl]-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 10. ijpsr.info [ijpsr.info]

In-Depth Technical Guide on the Basic Toxicological Data of Dimetindene Maleate for Research Professionals

For Researchers, Scientists, and Drug Development Professionals